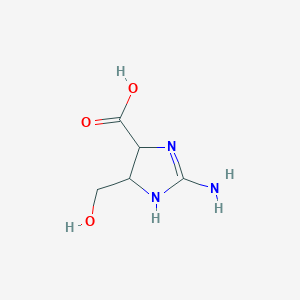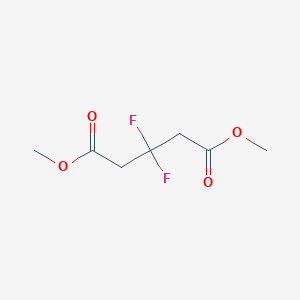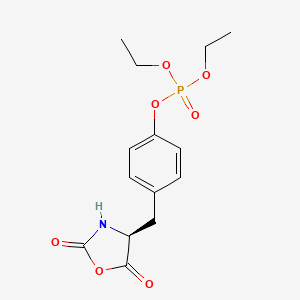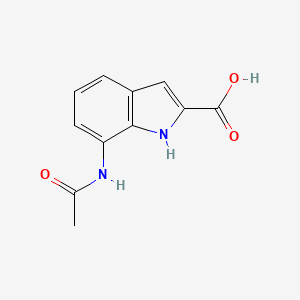
3,5-Difluoro-4-Vinylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-Vinylphenol: is an organic compound characterized by the presence of two fluorine atoms and a vinyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated phenol under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 3,5-Difluoro-4-Vinylphenol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-Vinylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3,5-difluoro-4-vinylquinone.
Reduction: Formation of 3,5-difluoro-4-ethylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Difluoro-4-Vinylphenol is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making this compound valuable in drug discovery .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can improve the thermal stability and mechanical strength of these materials .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-Vinylphenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its ability to interact with enzymes and receptors. The vinyl group can participate in various chemical reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
3,5-Difluorophenol: Lacks the vinyl group, making it less versatile in chemical synthesis.
4-Vinylphenol: Lacks the fluorine atoms, resulting in different chemical and physical properties.
3,5-Difluoro-2,4,6-Trinitroanisole: A more complex compound with additional nitro groups, used in energetic materials.
Uniqueness: 3,5-Difluoro-4-Vinylphenol is unique due to the combination of fluorine atoms and a vinyl group on a phenol ring. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C8H6F2O |
|---|---|
Molecular Weight |
156.13 g/mol |
IUPAC Name |
4-ethenyl-3,5-difluorophenol |
InChI |
InChI=1S/C8H6F2O/c1-2-6-7(9)3-5(11)4-8(6)10/h2-4,11H,1H2 |
InChI Key |
HQBCXVBLMAIKAG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=C1F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-benzo[d]imidazol-5-yl)ethanol](/img/structure/B15199426.png)
![2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B15199436.png)

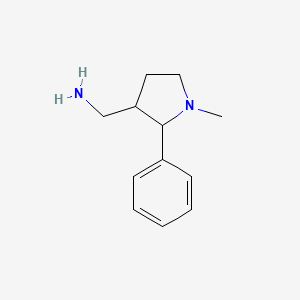
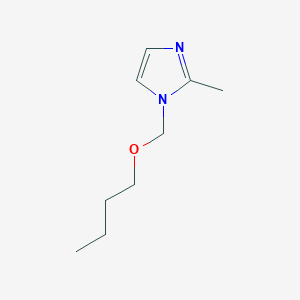
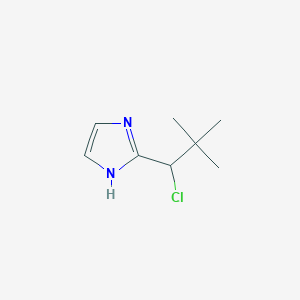
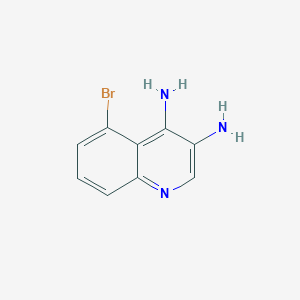

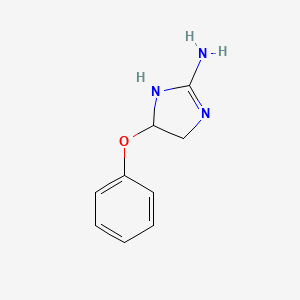
![5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B15199488.png)
